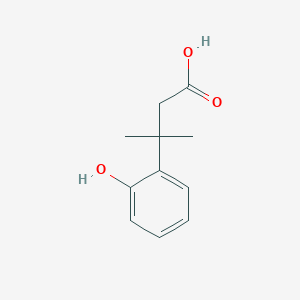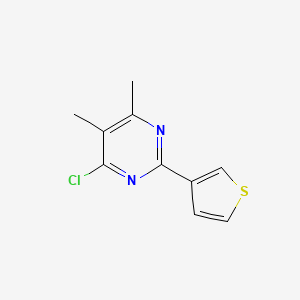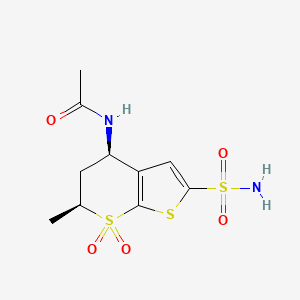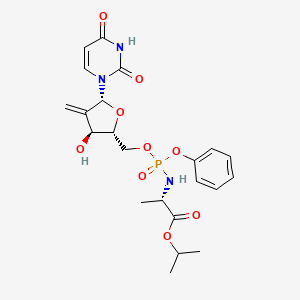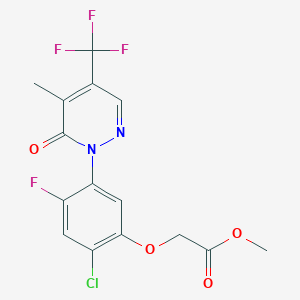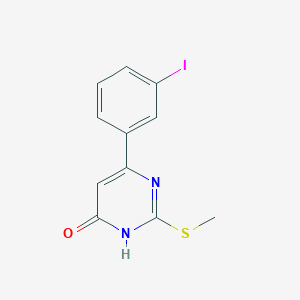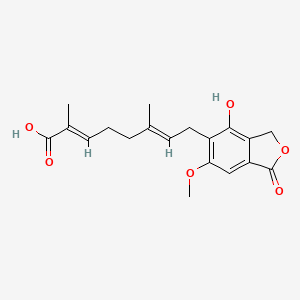
Corallocin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corallocin A is a natural product isolated from the mushroom Hericium coralloidesThis compound has garnered significant interest due to its neurotrophic properties, which include the ability to induce the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes .
準備方法
The total synthesis of Corallocin A involves several key steps, including the Suzuki coupling reaction, Vilsmeier–Haack formylation, and Wittig reaction . The synthetic route begins with the preparation of methyl 2-formyl-3-hydroxy-5-methoxybenzoate, which is then subjected to various transformations to yield this compound. The Suzuki coupling reaction is particularly noteworthy for its high stereoselectivity and good yield .
化学反応の分析
Corallocin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Corallocin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoindolinone derivatives and their chemical properties.
作用機序
Corallocin A exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons. The molecular targets and pathways involved include the activation of specific receptors on the surface of astrocytes, leading to downstream signaling events that promote neurotrophin expression .
類似化合物との比較
Corallocin A is unique among isoindolinone derivatives due to its potent neurotrophic properties. Similar compounds include:
Corallocin B and C: These compounds also induce the expression of nerve growth factor and brain-derived neurotrophic factor but differ in their chemical structures and specific biological activities.
Hericerin: Another compound isolated from Hericium erinaceus, known for its neurotrophic effects.
N-de phenylethyl isohericerin: A compound from the lion’s mane mushroom that also promotes nerve growth.
This compound stands out due to its specific isoindolinone structure and its ability to induce both nerve growth factor and brain-derived neurotrophic factor expression in human astrocytes .
特性
CAS番号 |
2002492-43-3 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC名 |
(2E,6E)-8-(4-hydroxy-6-methoxy-1-oxo-3H-2-benzofuran-5-yl)-2,6-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+ |
InChIキー |
SJLLKLUVRUWXCJ-IAVOFVOCSA-N |
異性体SMILES |
C/C(=C\CC1=C(C=C2C(=C1O)COC2=O)OC)/CC/C=C(\C)/C(=O)O |
正規SMILES |
CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


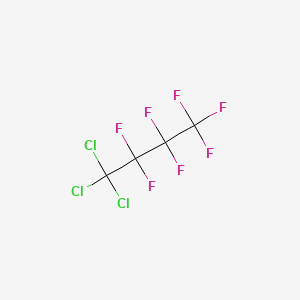
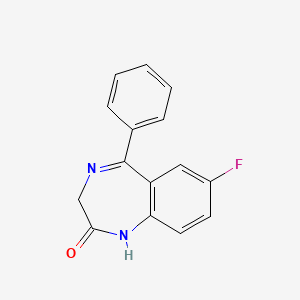
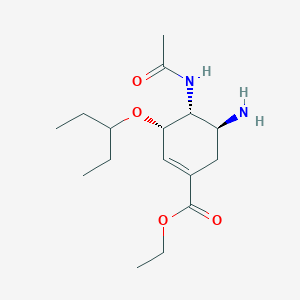
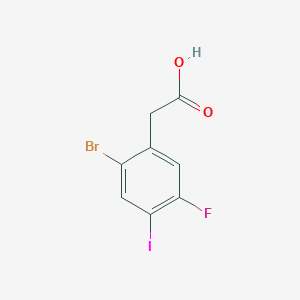
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
